![molecular formula C17H16N4O2 B12497918 1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)
1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(4-isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of Azide: The starting material, 4-isopropylphenyl bromide, is converted to the corresponding azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with 2-ethynylpyridine in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors for the cycloaddition step.
Análisis De Reacciones Químicas
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its triazole moiety, it is being investigated for its antifungal, antibacterial, and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
1-(4-Isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Methylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-(4-Chlorophenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom, which can influence its reactivity and biological activity.
1-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: The methoxy group can enhance its solubility and alter its interaction with biological targets.
The uniqueness of 1-(4-isopropylphenyl)-5-(pyridin-2-yl)-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)12-6-8-13(9-7-12)21-16(14-5-3-4-10-18-14)15(17(22)23)19-20-21/h3-11H,1-2H3,(H,22,23) |
Clave InChI |
JTKDPHCFHDPALI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



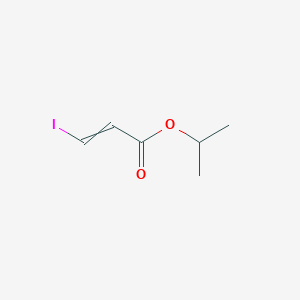
![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
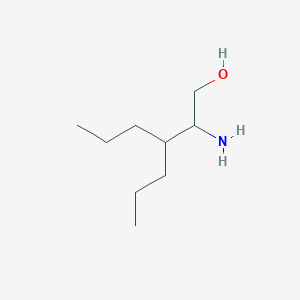
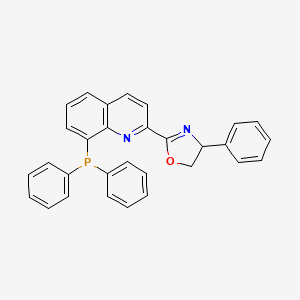
![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
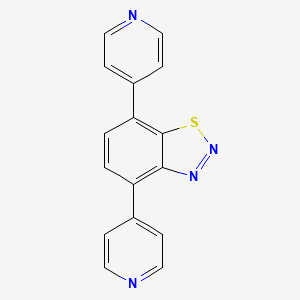
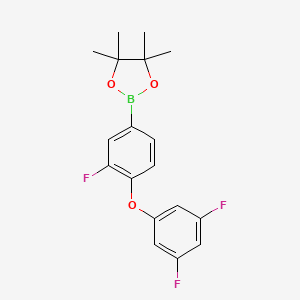
![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)
